molecular formula C9H9BrF3NO B13725068 5-Bromo-2-ethoxy-4-(trifluoromethyl)aniline

5-Bromo-2-ethoxy-4-(trifluoromethyl)aniline

Cat. No.: B13725068
M. Wt: 284.07 g/mol
InChI Key: RKCOHVRYSNOLQK-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxy-4-(trifluoromethyl)aniline typically involves the bromination of 2-ethoxy-4-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxy-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

5-Bromo-2-ethoxy-4-(trifluoromethyl)aniline has several applications in scientific research

Properties

Molecular Formula

C9H9BrF3NO

Molecular Weight

284.07 g/mol

IUPAC Name

5-bromo-2-ethoxy-4-(trifluoromethyl)aniline

InChI

InChI=1S/C9H9BrF3NO/c1-2-15-8-3-5(9(11,12)13)6(10)4-7(8)14/h3-4H,2,14H2,1H3

InChI Key

RKCOHVRYSNOLQK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(F)(F)F)Br)N

Origin of Product

United States

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